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molecular formula C9H14N2O3S B1511047 3-Amino-4-isopropoxy-benzenesulfonamide

3-Amino-4-isopropoxy-benzenesulfonamide

Cat. No. B1511047
M. Wt: 230.29 g/mol
InChI Key: UNZNLLIRZYWTEV-UHFFFAOYSA-N
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Patent
US08883473B2

Procedure details

Sodium borohydride (1.88 g, 49.6 mmol) was added slowly to a solution of nickel (II) chloride hexahydrate (3.93 g, 16.5 mmol) in methanol (60 mL) at 0° C. and the resulting black suspension was stirred for 30 min at 23° C. The mixture was cooled to 0° C. and 4-isopropoxy-3-nitro-benzenesulfonamide (8.6 g, 33.0 mmol, example 2, step c) was added followed by sodium borohydride (4.38 g, 115.6 mmol). The resulting black suspension was stirred for 30 min at 23° C. Water was added to the reaction mixture to quench excess NaBH4, followed by addition of saturated aqueous NaHCO3. The product was extracted with dichloromethane and the organic phase was washed with brine, dried with Na2SO4 and evaporated to give the title compound.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
3.93 g
Type
catalyst
Reaction Step One
Name
4-isopropoxy-3-nitro-benzenesulfonamide
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH2:16])(=[O:15])=[O:14])=[CH:9][C:8]=1[N+:17]([O-])=O)([CH3:5])[CH3:4].O>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[NH2:17][C:8]1[CH:9]=[C:10]([S:13]([NH2:16])(=[O:14])=[O:15])[CH:11]=[CH:12][C:7]=1[O:6][CH:3]([CH3:5])[CH3:4] |f:0.1,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
nickel (II) chloride hexahydrate
Quantity
3.93 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Two
Name
4-isopropoxy-3-nitro-benzenesulfonamide
Quantity
8.6 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Step Three
Name
Quantity
4.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the resulting black suspension was stirred for 30 min at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting black suspension was stirred for 30 min at 23° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to quench excess NaBH4
ADDITION
Type
ADDITION
Details
followed by addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(C=CC1OC(C)C)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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